molecular formula C23H25N5O5S B2435974 N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-99-7

N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2435974
CAS No.: 868226-99-7
M. Wt: 483.54
InChI Key: FKKOYXXSFGEVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-4-13-5-8-15(9-6-13)25-18(29)12-34-23-27-20(24)19(22(31)28-23)26-21(30)14-7-10-16(32-2)17(11-14)33-3/h5-11H,4,12H2,1-3H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKOYXXSFGEVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential pharmacological applications. Its structure includes a pyrimidine ring, an amide group, and several substituents that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antitubercular, and anticancer properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₉N₅O₃S₂
Molecular Weight 429.5 g/mol
CAS Number 868225-48-3

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that compounds containing thiazolo[3,2-a]pyrimidin structures demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against resistant strains of bacteria .

Antitubercular Activity

The compound's structural components suggest potential antitubercular activity. A related study evaluated several pyrimidine derivatives for their efficacy against Mycobacterium tuberculosis, with some showing promising results at concentrations as low as 50 µg/mL . The presence of an amino group in the structure appears to enhance the activity against M. smegmatis, indicating a possible mechanism of action that merits further investigation.

Anticancer Activity

The biological activity of this compound extends to anticancer properties. Preliminary studies have indicated that modifications to the pyrimidine backbone can lead to compounds with selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications. The compound's ability to inhibit certain kinases involved in cancer cell proliferation has been noted in various research contexts .

Case Studies

  • Antibacterial Efficacy
    • A series of synthesized compounds based on thiazolo[3,2-a]pyrimidin frameworks were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antitubercular Screening
    • In a comparative study of various pyrimidine derivatives against M. tuberculosis, it was found that those featuring the thioether linkage displayed superior activity. The study highlighted the importance of structural modifications in enhancing drug efficacy .
  • Cancer Cell Line Studies
    • Research involving human cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways, which may be linked to their structural features .

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for this compound?

  • Methodology :

  • Use coupling agents like HBTU or HATU with DIPEA in DMF for amide bond formation, as demonstrated in pyrimidinedione derivatives .
  • Optimize reaction time and temperature (e.g., room temperature for 12–24 hours) to minimize side products.
  • Monitor purity via HPLC (≥90% purity threshold) and confirm structural integrity with 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. What purification strategies are recommended for isolating this compound?

  • Methodology :

  • Employ reverse-phase chromatography with gradients of acetonitrile/water for polar impurities.
  • Use preparative HPLC with C18 columns, as validated for structurally similar pyrimidinediones .

Q. How can structural confirmation be performed to validate the synthesized compound?

  • Methodology :

  • Combine 1H NMR^1 \text{H NMR} (to identify aromatic protons and methoxy groups) and 13C NMR^{13} \text{C NMR} (to confirm carbonyl and thiomethyl carbons).
  • Cross-reference HRMS data with theoretical molecular weights (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. What computational approaches can optimize the compound’s synthesis and reactivity?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as outlined in ICReDD’s reaction design framework .
  • Use COMSOL Multiphysics or similar tools to simulate solvent effects and reaction kinetics .

Q. How can researchers analyze the compound’s potential biological activity?

  • Methodology :

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or surface plasmon resonance (SPR).
  • Validate binding modes via molecular docking (AutoDock Vina) and MD simulations (AMBER/GROMACS) .

Q. How should contradictory spectroscopic or bioactivity data be resolved?

  • Methodology :

  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., pyrimidinone ring).
  • Replicate assays under controlled conditions (pH, temperature) and use statistical tools (ANOVA) to assess reproducibility .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Optimize solvent systems (e.g., switch from DMF to THF/water mixtures) to improve yield and reduce toxicity.
  • Implement continuous-flow reactors with in-line FTIR monitoring, as suggested in chemical engineering design frameworks .

Q. How can stability studies be designed to assess degradation pathways?

  • Methodology :

  • Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation products.
  • Apply Arrhenius modeling to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.